molecular formula C8H11NO B12418041 Emoxipine-d5

Emoxipine-d5

Cat. No.: B12418041
M. Wt: 142.21 g/mol
InChI Key: JPGDYIGSCHWQCC-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emoxypine itself is a compound with antioxidant and neuroprotective properties, widely used in Russia for its purported benefits in treating various neurological and cardiovascular conditions . The deuterium labeling in Emoxypine-d5 makes it particularly useful in scientific research, especially in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emoxypine-d5 involves the incorporation of deuterium atoms into the Emoxypine molecule. This is typically achieved through the use of deuterated reagents and solvents. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of Emoxypine-d5 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Emoxypine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Properties

Molecular Formula

C8H11NO

Molecular Weight

142.21 g/mol

IUPAC Name

6-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pyridin-3-ol

InChI

InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3/i1D3,3D2

InChI Key

JPGDYIGSCHWQCC-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(C=CC(=N1)C)O

Canonical SMILES

CCC1=C(C=CC(=N1)C)O

Origin of Product

United States

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